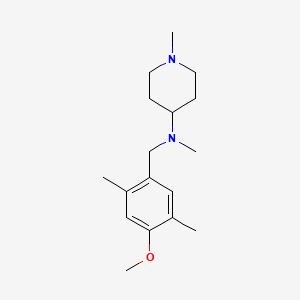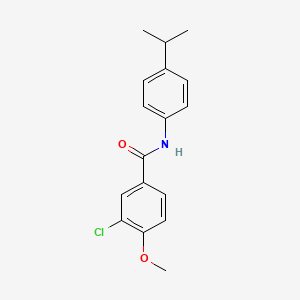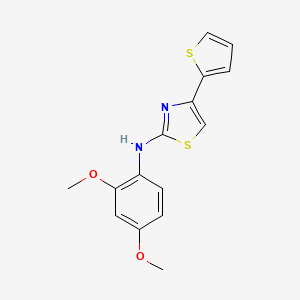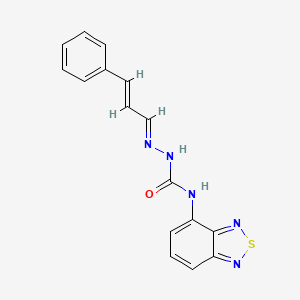
N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant effects. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.
作用機序
MDPV works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a stimulant effect, leading to increased alertness, energy, and euphoria. However, prolonged use of MDPV can lead to negative effects such as paranoia, anxiety, and psychosis.
Biochemical and physiological effects
MDPV has been shown to have a range of biochemical and physiological effects in the body. It has been found to increase heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It can also cause changes in mood, behavior, and cognition, leading to potential mental health issues.
実験室実験の利点と制限
MDPV has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for investigating the role of these neurotransmitters in the brain. However, due to its potential for abuse and negative side effects, it must be used with caution in laboratory experiments.
将来の方向性
There are several potential future directions for research on MDPV. One area of interest is its potential use in treating attention deficit hyperactivity disorder (ADHD). MDPV has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of ADHD. Another area of interest is its potential use in the treatment of drug addiction. MDPV has been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a therapeutic agent. However, further research is needed to fully understand the potential benefits and risks of using MDPV in these contexts.
Conclusion
MDPV is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, it also has potential applications in scientific research, particularly in the field of neuroscience. MDPV works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. It has several advantages for use in laboratory experiments, but must be used with caution due to its potential for abuse and negative side effects. There are several potential future directions for research on MDPV, including its use in the treatment of ADHD and drug addiction.
合成法
MDPV is typically synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is then subjected to a series of chemical reactions to produce MDPV. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
MDPV has been used in several scientific studies to investigate its effects on the central nervous system. One study found that MDPV increased dopamine release in the brain, leading to increased locomotor activity in rats. Another study found that MDPV had a higher affinity for the dopamine transporter than other synthetic cathinones, suggesting that it may be more potent.
特性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-13-11-17(20-5)14(2)10-15(13)12-19(4)16-6-8-18(3)9-7-16/h10-11,16H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLBLRTFUFKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967003 |
Source


|
| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
CAS RN |
5257-82-9 |
Source


|
| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)

![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)



![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)


![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)

